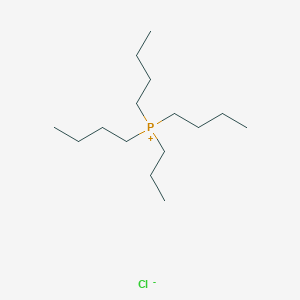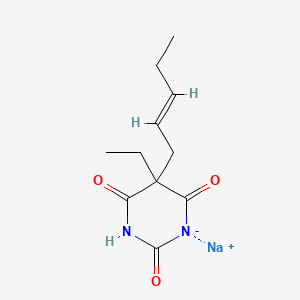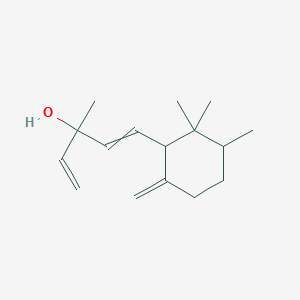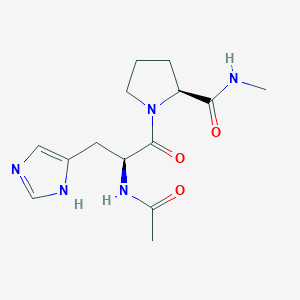
Tributyl(propyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(propyl)phosphanium chloride is an organophosphorus compound that belongs to the class of quaternary phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four alkyl or aryl groups and a counter anion, in this case, chloride. This compound is known for its applications in various chemical processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(propyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with an appropriate alkyl halide, such as propyl chloride. The reaction typically occurs in a mixed solvent system consisting of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of large-scale reactors where tributylphosphine and propyl chloride are dissolved in a mixed solvent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(propyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used to oxidize this compound.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: The major product formed is tributyl(propyl)phosphine oxide.
Substitution: The products depend on the nucleophile used in the reaction, resulting in various substituted phosphonium salts.
Applications De Recherche Scientifique
Tributyl(propyl)phosphanium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of other phosphonium salts.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: This compound is used in the production of ionic liquids, which have applications in electrochemical devices, separation processes, and catalysis
Mécanisme D'action
The mechanism of action of tributyl(propyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphosphine: A related compound with similar properties but lacks the quaternary ammonium structure.
Triphenylphosphine: Another phosphine compound used in organic synthesis with different reactivity and applications.
Trimethylphosphine: A smaller phosphine compound with distinct chemical properties and uses
Uniqueness
Tributyl(propyl)phosphanium chloride is unique due to its quaternary phosphonium structure, which imparts distinct reactivity and stability compared to other phosphine compounds. Its ability to act as a phase-transfer catalyst and its applications in the synthesis of ionic liquids make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
63817-66-3 |
|---|---|
Formule moléculaire |
C15H34ClP |
Poids moléculaire |
280.86 g/mol |
Nom IUPAC |
tributyl(propyl)phosphanium;chloride |
InChI |
InChI=1S/C15H34P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FRPCXNWGQSYMEY-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCC)(CCCC)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)


![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)



![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)


